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Compound of Interest

Compound Name: 5-Methyl-2(5H)-furanone

Cat. No.: B7821939

An Application Guide to 5-Methyl-2(5H)-furanone in Flavor and Fragrance Chemistry

Introduction: The Subtle Power of Lactones

Within the vast palette of flavor and fragrance molecules, lactones hold a unique position, often
imparting creamy, fruity, and fatty nuances that provide richness and depth. Among these, the
furanone family is particularly significant, contributing powerful caramel, nutty, and savory
notes. While compounds like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) are
celebrated for their potent sweet, strawberry-like character, other members of this class offer
more subtle, yet equally critical, contributions.[1][2] This guide focuses on 5-Methyl-2(5H)-
furanone (CAS No. 591-11-7), also known as [3-Angelica lactone, a versatile ingredient whose
applications are a testament to the nuanced art of flavor and fragrance creation.[3] This
document serves as a technical resource for researchers and product developers, providing in-
depth protocols and application insights grounded in scientific principles.

Chemical Profile and Sensory Characteristics

5-Methyl-2(5H)-furanone is a five-membered lactone, a cyclic ester, with a methyl group at the
5-position.[3] This structure is fundamental to its chemical behavior and sensory perception. Its
stability and solubility are key considerations for its incorporation into various matrices.

Table 1: Physicochemical Properties of 5-Methyl-2(5H)-furanone
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Property Value Source
CAS Number 591-11-7 [3]
Molecular Formula CsHeO2 [4]
Molecular Weight 98.10 g/mol [3]
Appearance Liquid [3]
Boiling Point 209 °C [3]
Flash Point 78.9 °C [3]
Water Solubility 50 mg/mL (at 15 °C) [3]

| Synonyms | B-Angelica lactone, 4-Hydroxy-2-pentenoic acid y-lactone |[3] |

Sensory Profile: A Multifaceted Note

Unlike its more intensely sweet furanone cousins, 5-Methyl-2(5H)-furanone offers a more
complex and subtle profile. It is generally described as having hay-like, coumarinic, and slightly
nutty or herbaceous notes. Its versatility lies in its ability to act as a blender and enhancer
rather than a dominant character note. In flavor applications, it can round out savory profiles,
add a toasted background note to sweet formulations, and bridge disparate flavor elements.

While specific odor threshold data for 5-Methyl-2(5H)-furanone is not as widely published as
for other furanones, the thresholds of related compounds highlight the general potency of this
chemical class. For instance, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) has an odor
threshold as low as 0.03 pg/L, and sotolon's is a mere 1.7 pg/kg in water.[5][6] This
underscores the importance of precise dosing in formulation.

Natural Occurrence and Synthesis

Furanones are widespread in nature, often formed through the Maillard reaction between
sugars and amino acids during the heating of food.[7][8] They are key aroma components in
fruits like strawberries and pineapple, as well as in cooked meats, coffee, and soy sauce.[1][9]
While specific data on the widespread natural occurrence of 5-Methyl-2(5H)-furanone is less
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common, its structural relatives are well-documented products of both enzymatic pathways in
plants and thermal processing in food.[6][10]

Commercially, furanones are typically produced via chemical synthesis. A common approach
involves the cyclization of appropriate precursors. For example, methods have been developed
for preparing hydroxylated furanones through the reaction of compounds like glyoxylic acid
hydrate and propionaldehyde, followed by cyclization and distillation.[11][12] The synthesis of
2(5H)-furanone itself can be achieved through the oxidation of furfural.[13] These synthetic
routes allow for the high-purity production required for food and fragrance applications.

Application in Flavor Systems

The primary role of 5-Methyl-2(5H)-furanone in flavor chemistry is that of a modifier and
complexity-enhancer. Its profile allows it to be used across a spectrum of applications.

e Savory & Meaty Flavors: In beef, chicken, or pork flavor systems, it can impart a subtle
roasted or browned background note, enhancing the overall impression of cooked meat. It
complements the effects of sulfur compounds and other Maillard reaction products.

o Baked Goods & Cereals: Its hay-like, slightly sweet character can enhance the toasted notes
in bread, cracker, and cereal flavors. It provides a more authentic "baked" character.

e Nut & Tobacco Flavors: The nutty and coumarinic facets of its profile make it a valuable
component in almond, hazelnut, and tobacco flavor formulations, where it adds depth and
realism.

o Caramel & Maple Flavors: While not a primary caramel note itself, it can be used in trace
amounts to modify and add complexity to caramel and maple flavors, steering them towards
a more "burnt sugar" or brown character.[14]

Application in Fragrance Systems

In perfumery, 5-Methyl-2(5H)-furanone is used more sparingly. Its profile lends itself to specific
niche applications:

e Fougeére and Chypre Accords: Its coumarinic, hay-like character can be used to support or
modify the classic coumarin note in Fougeére fragrances.
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e Gourmand Fragrances: In gourmand compositions, it can introduce a subtle toasted or nutty
nuance that enhances the edible impression without being overtly sweet.

o Amber and Oriental Accords: It can add a unique, warm, and slightly herbaceous complexity
to rich amber and oriental fragrances.

Protocols for Application and Analysis

The following protocols are designed to provide a standardized framework for evaluating and
utilizing 5-Methyl-2(5H)-furanone in a laboratory or R&D setting.

Protocol 1: Sensory Evaluation of 5-Methyl-2(5H)-
furanone

Objective: To establish the sensory profile and perceived intensity of 5-Methyl-2(5H)-furanone
at various concentrations in relevant solvents.

Causality: Different solvents are used for flavor and fragrance evaluation because they mimic
the final product matrix. Propylene glycol (PG) is a common food-grade solvent, while ethanol
is standard in perfumery. A concentration gradient is essential to understand how the character
of the molecule changes with intensity, from trace levels to higher concentrations.

Materials:

5-Methyl-2(5H)-furanone (=98% purity)

Propylene Glycol (PG), food grade

Ethanol (200 proof, odorless)

Glass vials with caps

Graduated pipettes or micropipettes

Odor-free paper blotters

Procedure:
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e Stock Solution Preparation: Create a 1.0% solution of 5-Methyl-2(5H)-furanone in both PG
and ethanol. Ensure complete dissolution.

 Serial Dilution: From the 1.0% stock, prepare a series of dilutions in each solvent: 0.1%,
0.01%, and 0.001%.

» Fragrance Evaluation (Ethanol):
o Dip a clean paper blotter into each ethanol dilution, starting with the lowest concentration.
o Allow the solvent to evaporate for 10-15 seconds.

o Evaluate the odor at different time points (top note, mid-note after 15 mins, dry-down after
1 hour) and record descriptors.

e Flavor Evaluation (PG):

o Prepare aqueous solutions from the PG dilutions. For example, add 0.1 mL of the 0.01%
PG solution to 100 mL of spring water to create a 1 ppm solution.

o Taste the solutions, starting with the lowest concentration.
o Record flavor descriptors, intensity, and any aftertaste.

Interpretation: This evaluation will provide a comprehensive profile of the material, noting how
its character shifts from subtle and herbaceous at low concentrations to potentially more
intense and coumarinic at higher levels.
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Caption: Workflow for sensory evaluation of an aroma chemical.

Protocol 2: Analytical Quantification by GC-MS

Objective: To accurately quantify the concentration of 5-Methyl-2(5H)-furanone in a food or
fragrance matrix using Gas Chromatography-Mass Spectrometry (GC-MS).

Causality: This method is the industry standard for analyzing volatile and semi-volatile
compounds. The QUEChERS method is a streamlined and effective sample preparation
technique for complex food matrices, ensuring a clean extract for analysis.[15] A non-polar
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column like a DB-5ms is chosen for its robustness and excellent separation of a wide range of
analytes.

Materials:

e Sample containing 5-Methyl-2(5H)-furanone

o Acetonitrile (ACN), HPLC grade

o Water, HPLC grade

e QUEChERS salts (e.g., MgSOas, NaCl, NasCitrate)

e GC-MS system with a DB-5ms column (or equivalent)

e 5-Methyl-2(5H)-furanone analytical standard

 Internal standard (e.g., deuterated analog or a compound with similar properties not present
in the sample)

Procedure:

o Sample Preparation (QUEChERS):

o

Homogenize a representative portion of the sample (e.g., 49).[15]

[¢]

Mix with 10 mL water and 10 mL ACN in a 50 mL centrifuge tube.

o

Add QUECHhERS salts, shake vigorously for 10 minutes, and centrifuge.[15]

[e]

Take an aliquot of the supernatant (ACN layer) for cleanup if necessary (e.g., using dSPE
tubes).

Transfer the final extract into a GC vial.

[e]

e GC-MS Instrument Setup:

o Column: DB-5ms (30 m x 0.25 mm x 0.25 um) or equivalent.
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o Carrier Gas: Helium at a constant flow of ~1.0 mL/min.
o Injection: 1 pL, splitless mode, inlet temperature 250°C.[15]

o Oven Program: 50°C (hold 2 min), ramp at 15°C/min to 150°C, then ramp at 25°C/min to
280°C (hold 5 min). (This is an example program; optimization is required).

o MS Parameters: Scan mode for initial identification, then Selected lon Monitoring (SIM)
mode for quantification using characteristic ions.

o Calibration and Quantification:

o Prepare a calibration curve using the analytical standard and internal standard in a clean
solvent matrix.

o Analyze the sample extract.

o Quantify the concentration of 5-Methyl-2(5H)-furanone by comparing its peak area
(relative to the internal standard) against the calibration curve.
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Caption: General workflow for GC-MS analysis of a flavor compound.
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Safety and Regulatory Status

5-Methyl-2(5H)-furanone is recognized as a flavoring agent by regulatory bodies. It is listed by
the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[3] As with all concentrated
flavor and fragrance materials, it should be handled with appropriate personal protective
equipment (PPE), including gloves and safety glasses, in a well-ventilated area. The Research
Institute for Fragrance Materials (RIFM) and other bodies conduct safety assessments on
fragrance ingredients, establishing safe use levels in various consumer product categories.[16]
[17] Users should always consult the material's Safety Data Sheet (SDS) for specific handling
and safety information.

Conclusion

5-Methyl-2(5H)-furanone is a valuable and versatile molecule in the arsenal of flavorists and
perfumers. While it may not possess the headline-grabbing potency of some of its furanone
relatives, its strength lies in its subtlety and complexity. Its ability to provide warm, toasted, and
coumarinic notes allows it to enhance and add realism to a wide array of savory and sweet
formulations. Through careful sensory evaluation and precise analytical quantification,
researchers and developers can effectively harness the nuanced character of this compound to
create more sophisticated and authentic flavor and fragrance profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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